
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate is a chemical compound with the molecular formula C24H20N2O3S. It is known for its unique structure, which combines an acridine moiety with a sulfonylcarbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate typically involves the reaction of acridine derivatives with sulfonyl isocyanates. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonylcarbamate derivatives with additional oxygen functionalities, while reduction may lead to the formation of amine derivatives .
Applications De Recherche Scientifique
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The acridine moiety can intercalate into DNA, disrupting replication and transcription processes. The sulfonylcarbamate group may also interact with specific proteins, inhibiting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-acridin-9-ylethyl N-(4-chlorophenyl)sulfonylcarbamate
- 2-acridin-9-ylethyl N-(4-nitrophenyl)sulfonylcarbamate
- 2-acridin-9-ylethyl N-(4-methoxyphenyl)sulfonylcarbamate
Uniqueness
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .
Propriétés
Numéro CAS |
56962-76-6 |
|---|---|
Formule moléculaire |
C23H21ClN2O4S |
Poids moléculaire |
456.9 g/mol |
Nom IUPAC |
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate;hydrochloride |
InChI |
InChI=1S/C23H20N2O4S.ClH/c1-16-10-12-17(13-11-16)30(27,28)25-23(26)29-15-14-18-19-6-2-4-8-21(19)24-22-9-5-3-7-20(18)22;/h2-13H,14-15H2,1H3,(H,25,26);1H |
Clé InChI |
WNHRVYPQMKRYJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



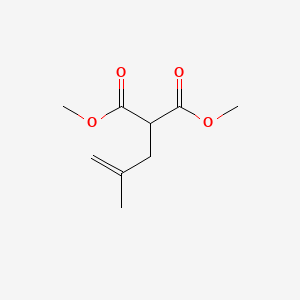

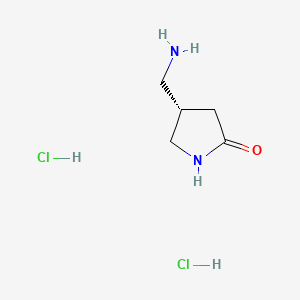

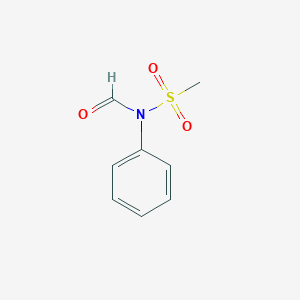
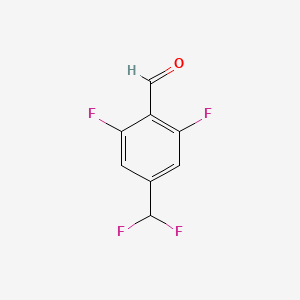
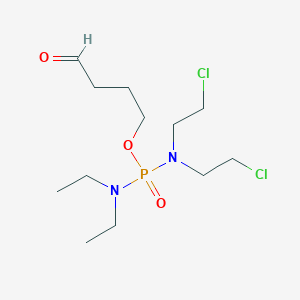
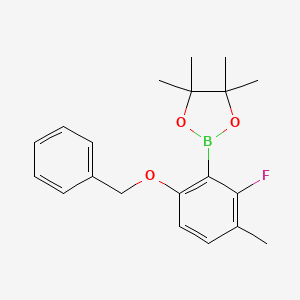
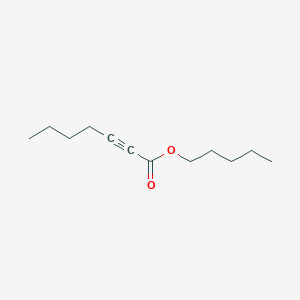
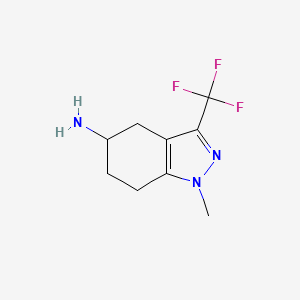
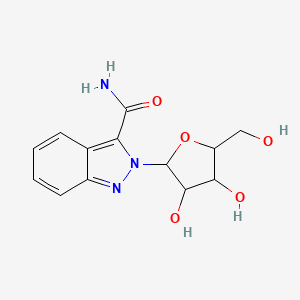
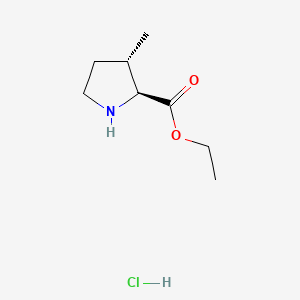
![1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B14018072.png)
